1-Phenyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine
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Overview
Description
1-Phenyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine is a heterocyclic compound that incorporates a thiazole ring fused to a pyridine ring, along with a piperazine moiety. This compound is of significant interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives under specific conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired thiazole-pyridine compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-Phenyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it has been shown to inhibit the aggregation factor of human platelets and interact with various receptor targets .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure and exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and antitumor properties.
Thiazolo[5,4-b]pyridines: Another class of compounds with similar structural features and biological activities.
Uniqueness
1-Phenyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine is unique due to its specific combination of a thiazole ring fused to a pyridine ring and a piperazine moiety
Properties
Molecular Formula |
C16H16N4S |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C16H16N4S/c1-2-4-13(5-3-1)19-8-10-20(11-9-19)16-18-14-12-17-7-6-15(14)21-16/h1-7,12H,8-11H2 |
InChI Key |
CMZMTLOKJFVORV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=CN=C4 |
Origin of Product |
United States |
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